molecular formula C13H14N4O2 B2503278 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034362-80-4

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2503278
CAS No.: 2034362-80-4
M. Wt: 258.281
InChI Key: VSRCAFAJUARJNG-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 4-position. The carboxamide group is further substituted with a pyridin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Uniqueness

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the ethoxy group at the 6-position and the pyridin-3-ylmethyl group at the carboxamide moiety can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCAFAJUARJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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